(2-AMINOBUTYL)DIMETHYLAMINE
Overview
Description
(2-AMINOBUTYL)DIMETHYLAMINE, also known by its IUPAC name N1,N~1~-dimethyl-1,2-butanediamine, is an organic compound with the molecular formula C6H16N2. It is a liquid at room temperature and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-AMINOBUTYL)DIMETHYLAMINE can be synthesized through the alkylation of dimethylamine with 1,2-dibromobutane. This reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions
(2-AMINOBUTYL)DIMETHYLAMINE undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions include primary amines, amine oxides, and various substituted amines depending on the specific reagents and conditions used .
Scientific Research Applications
(2-AMINOBUTYL)DIMETHYLAMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-AMINOBUTYL)DIMETHYLAMINE involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This property makes it valuable in the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with one methyl group attached to the nitrogen atom.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
(2-AMINOBUTYL)DIMETHYLAMINE is unique due to its structure, which includes both a primary and a secondary amine group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler amines like methylamine or dimethylamine .
Properties
IUPAC Name |
1-N,1-N-dimethylbutane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRUIVSMWDCKNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30980200 | |
Record name | N~1~,N~1~-Dimethylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63732-18-3 | |
Record name | 1,2-Butanediamine, 1-(N,N-dimethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~-Dimethylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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